MFCD02365077
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Overview
Description
MFCD02365077 is a chemical compound listed in the MDL number index. It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The preparation methods for MFCD02365077 involve synthetic routes and specific reaction conditions. One common method includes reactive crystallization, which is a low-temperature route that uses inexpensive materials and has a short preparation time . This method is promising for industrial applications due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
MFCD02365077 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc amalgam and concentrated hydrochloric acid for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD02365077 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and in biology for studying molecular interactions. In medicine, it may be used for developing new therapeutic agents. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02365077 involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in certain biochemical pathways, affecting the activity of enzymes or receptors . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
MFCD02365077 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with similar functional groups or molecular frameworks . The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-15(12-16-6-3-2-4-7-16)13-19-21(27)24(22(28)29-19)11-10-20(26)23-17-8-5-9-18(25)14-17/h2-9,12-14,25H,10-11H2,1H3,(H,23,26)/b15-12+,19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEXHUJKWMDCTD-JGEPBQDUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.